molecular formula C5H8N2 B6305063 2-(1-Aminocyclopropyl)acetonitrile CAS No. 2091152-38-2

2-(1-Aminocyclopropyl)acetonitrile

Cat. No.: B6305063
CAS No.: 2091152-38-2
M. Wt: 96.13 g/mol
InChI Key: OKDXCVGIVIHVFH-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)acetonitrile is a highly reactive and potent nitrile compound. It has gained considerable interest in recent years due to its synthetic versatility, biological activity, and pharmaceutical potential. The compound’s unique chemical structure makes it a valuable subject of study in various fields of research.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopropyl)acetonitrile typically involves the reaction of cyclopropylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include primary amines, oximes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Aminocyclopropyl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a subject of study in biochemical research.

    Medicine: Its potential pharmaceutical applications include the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the nitrile group.

    Acetonitrile: Contains the nitrile group but lacks the cyclopropylamine moiety.

    2-(1-Aminocyclopropyl)ethanol: Similar structure with an alcohol group instead of a nitrile group.

Uniqueness

2-(1-Aminocyclopropyl)acetonitrile is unique due to the presence of both the cyclopropylamine and nitrile functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1-aminocyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-3-5(7)1-2-5/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXCVGIVIHVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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